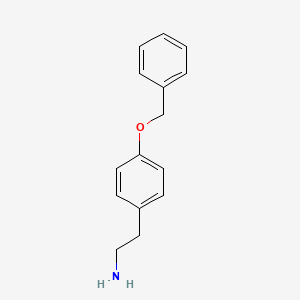

2-(4-Benzyloxy-phenyl)-ethylamine

Description

The exact mass of the compound 2-(4-Benzyloxy-phenyl)-ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Benzyloxy-phenyl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Benzyloxy-phenyl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKMZZXGIORPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276793 | |

| Record name | 2-(4-benzyloxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51179-05-6 | |

| Record name | 2-(4-benzyloxy-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51179-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 51179-05-6: Structure, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Critical Clarification on CAS Number 51179-05-6

A crucial point of clarification is necessary at the outset of this technical guide. The CAS (Chemical Abstracts Service) number 51179-05-6 is authoritatively and consistently assigned to the chemical entity 2-(4-Benzyloxyphenyl)ethanamine (also known as O-benzyl tyramine). This has been verified across multiple authoritative chemical databases, including PubChem.[1][2][3]

The compound "5-bromo-3-(3-hydroxy-2-pyridinyl)-1H-indazole," which was initially queried, is not associated with this CAS number. For instance, the related compound 5-Bromo-1H-indazole is registered under CAS number 53857-57-1.[4] This guide will therefore proceed with a comprehensive analysis of the correct compound associated with CAS 51179-05-6, 2-(4-Benzyloxyphenyl)ethanamine . Recognizing the user's interest in the indazole scaffold, a supplementary section will provide an overview of the closely related and medicinally relevant compound, 5-Bromo-1H-indazole.

Part 1: In-Depth Technical Guide for 2-(4-Benzyloxyphenyl)ethanamine (CAS 51179-05-6)

This section provides a detailed exploration of 2-(4-Benzyloxyphenyl)ethanamine, covering its chemical identity, physicochemical properties, synthesis, applications in research and drug development, and safety information.

Section 1.1: Chemical Identity and Structure

2-(4-Benzyloxyphenyl)ethanamine is a primary amine and an ether. Structurally, it is a derivative of tyramine where the phenolic hydroxyl group is protected by a benzyl group. This benzyloxy moiety is a key feature, influencing the compound's reactivity and its utility as a synthetic intermediate.[5]

Key Identifiers:

-

IUPAC Name: 2-(4-(phenylmethoxy)phenyl)ethanamine[1]

-

Synonyms: O-benzyl tyramine, 4-Benzyloxyphenethylamine, 2-(4-(Benzyloxy)phenyl)ethanamine[1]

-

Molecular Formula: C₁₅H₁₇NO[1]

-

Molecular Weight: 227.30 g/mol [1]

Below is a 2D representation of the chemical structure of 2-(4-Benzyloxyphenyl)ethanamine.

Caption: General Synthesis and Deprotection Workflow

Section 1.4: Applications in Drug Development and Research

The primary utility of 2-(4-Benzyloxyphenyl)ethanamine in a research and development context is as a versatile intermediate in organic synthesis.

-

Precursor for Complex Molecules: Its structure provides a valuable scaffold for building more complex molecules. The primary amine can be a nucleophile or a point for further functionalization, while the protected phenol allows for reactions on other parts of the molecule without interference from a free hydroxyl group.

-

Synthesis of Bioactive Compounds: It serves as an intermediate in the synthesis of N-Iodoacetyltyramine, which is used for iodine-125 labeling of various molecules for chemical analysis. [2]This highlights its role in the development of radiolabeled compounds for imaging and diagnostic applications.

-

Role of the Benzyloxy Moiety: The benzyloxy pharmacophore is a key feature in a variety of monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurological disorders. [5]While 2-(4-Benzyloxyphenyl)ethanamine itself is not a marketed drug, its structural motif is present in compounds designed to have biological activity. For example, derivatives of 2-(4-(benzyloxy)phenyl) benzothiazole have been investigated as multifunctional MAO-B inhibitors for the potential treatment of Parkinson's disease. [6]* PPARα Agonists: The 4-benzyloxy-benzylamino chemotype has been explored in the development of potent and isoform-selective PPARα agonists, which are being investigated as potential treatments for retinal disorders like diabetic retinopathy. [7]

Section 1.5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Benzyloxyphenyl)ethanamine is associated with the following hazards:

-

H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Part 2: Overview of the 5-Bromo-1H-Indazole Scaffold

Given the initial query, this section provides a brief overview of the 5-bromo-1H-indazole scaffold, a related compound of potential interest.

Section 2.1: Introduction to Indazoles in Medicinal Chemistry

Indazole is a bicyclic heterocyclic aromatic organic compound. This core structure is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Indazole derivatives have been investigated for a variety of therapeutic applications, including:

-

Anti-cancer agents

-

Anti-inflammatory drugs

-

Antimicrobial agents

-

Serotonin 5-HT3 receptor antagonists

The bromine substitution at the 5-position of the indazole ring can enhance the reactivity of the molecule, making it a valuable building block for the synthesis of more complex pharmaceutical agents, particularly in the fields of oncology and neurology. [8]

Section 2.2: Properties and Structure of 5-Bromo-1H-Indazole (CAS 53857-57-1)

As a representative example, here are the properties and structure of 5-Bromo-1H-indazole.

Key Identifiers:

-

IUPAC Name: 5-bromo-1H-indazole [4]* CAS Number: 53857-57-1 [4]* Molecular Formula: C₇H₅BrN₂ * Molecular Weight: 197.03 g/mol

Property Value Source Physical Form Powder Sigma-Aldrich Melting Point 123-127 °C Sigma-Aldrich | Assay | ≥97% | Sigma-Aldrich |

Caption: 2D Structure of 5-Bromo-1H-indazole

References

-

PubChem. (n.d.). 2-(4-Benzyloxy-phenyl)-ethylamine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. [Link]

-

PubChem. (n.d.). 5-bromo-3-ethoxy-1H-indazole. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Archiv der Pharmazie, 355(7), e2200084. [Link]

- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2022). Organics, 3(1), 5-16. [Link]

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry, 63(21), 12849–12864. [Link]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2012). Journal of Medicinal Chemistry, 55(17), 7542–7555. [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1H-indazole. Retrieved February 2, 2026, from [Link]

-

Chemchart. (n.d.). Benzyl phenyl ether. Retrieved February 2, 2026, from [Link]

Sources

- 1. 2-(4-Benzyloxy-phenyl)-ethylamine | C15H17NO | CID 200957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-BENZYLOXY-PHENYL)-ETHYLAMINE CAS#: 51179-05-6 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-(4-Benzyloxy-phenyl)-ethylamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-(4-Benzyloxy-phenyl)-ethylamine, also known as O-benzyl-tyramine or 4-benzyloxyphenethylamine, is a pivotal chemical intermediate in the fields of medicinal chemistry and pharmacology. As a derivative of the endogenous trace amine tyramine, this compound serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the benzyl ether protecting group on the phenolic hydroxyl of tyramine allows for selective modifications at the amine terminus, a common tactic in the development of novel therapeutics targeting various receptors and transporters in the central nervous system. This guide provides a comprehensive overview of the molecular and physical properties of 2-(4-Benzyloxy-phenyl)-ethylamine, a detailed synthesis protocol, its applications in drug development, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Benzyloxy-phenyl)-ethylamine is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| IUPAC Name | 2-(4-phenylmethoxyphenyl)ethanamine | |

| CAS Number | 51179-05-6 | |

| Appearance | Expected to be a solid or oil | General chemical knowledge |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis Protocol: O-Benzylation of Tyramine

The most common and direct synthesis of 2-(4-Benzyloxy-phenyl)-ethylamine involves the protection of the phenolic hydroxyl group of tyramine via a Williamson ether synthesis. This method is favored for its high yield and straightforward procedure.

Experimental Protocol

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tyramine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The choice of base depends on the desired reaction conditions; K₂CO₃ is a milder and safer option for larger scale reactions. Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the phenolic hydroxyl group, forming a phenoxide intermediate.

-

Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and allow it to stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by adding water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(4-Benzyloxy-phenyl)-ethylamine.

Causality Behind Experimental Choices

-

Solvent: A polar aprotic solvent like DMF is chosen because it effectively dissolves the starting materials and facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.

-

Base: The base is crucial for deprotonating the phenolic hydroxyl group, which is more acidic than the amine. This selective deprotonation is key to achieving O-alkylation over N-alkylation.

-

Benzylating Agent: Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of the bromide ion, leading to a faster reaction rate.

Caption: Synthesis workflow for 2-(4-Benzyloxy-phenyl)-ethylamine.

Applications in Drug Development

The phenethylamine scaffold is a well-established pharmacophore present in numerous neurotransmitters, including dopamine, norepinephrine, and serotonin. Consequently, derivatives of phenethylamine are of great interest in the development of drugs targeting the central nervous system.

2-(4-Benzyloxy-phenyl)-ethylamine serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, such as:

-

Dopamine Receptor Ligands: The phenethylamine structure is a key component of molecules that bind to dopamine receptors. Modifications to the amine group of 2-(4-Benzyloxy-phenyl)-ethylamine can lead to the development of selective D1 and D2 receptor agonists or antagonists, which are being investigated for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.[2][3]

-

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): By incorporating the 2-(4-Benzyloxy-phenyl)-ethylamine moiety into more complex structures, medicinal chemists can design potent inhibitors of serotonin and norepinephrine transporters. Such compounds have the potential to be effective antidepressants.[4]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Tyramine and its derivatives are known to interact with TAAR1, a receptor implicated in the modulation of monoaminergic systems. Compounds synthesized from 2-(4-Benzyloxy-phenyl)-ethylamine can be used to probe the function of TAAR1 and may lead to novel treatments for psychiatric and metabolic disorders.

The benzyloxy group in this compound acts as a protecting group for the phenolic hydroxyl. This protection is essential as the free hydroxyl group can interfere with subsequent chemical transformations intended for the amine group. After the desired modifications are made to the amine, the benzyl group can be readily removed by catalytic hydrogenation to yield the final active compound with a free hydroxyl group, which is often crucial for receptor binding.

Caption: Role in drug development logical flow.

Safety and Handling

As a laboratory chemical, 2-(4-Benzyloxy-phenyl)-ethylamine should be handled with appropriate precautions to minimize exposure and ensure safety.

-

Hazard Identification: This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the compound as a powder or when there is a risk of aerosol formation, use a fume hood to avoid inhalation.

-

Handling Procedures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation persists, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

2-(4-Benzyloxy-phenyl)-ethylamine is a compound of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis and the versatility of the phenethylamine scaffold make it an invaluable intermediate for creating novel molecules with the potential to treat a range of neurological and psychiatric disorders. A comprehensive understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

-

PubChem. (n.d.). 2-(4-(Benzyloxy)phenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Cignarella, G., Barlocco, D., Pinna, G. A., Loriga, M., Miele, E., & Anania, V. (1990). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 33(10), 2921–2928.

- Yardley, J. P., Husbands, G. E., Stack, G., Muth, E. A., Andree, T., Jones, H., ... & Moyer, J. A. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905.

- Cignarella, G., Barlocco, D., Tondi, D., & Vetuschi, C. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)

Sources

- 1. 2-(4-Benzyloxy-phenyl)-ethylamine | C15H17NO | CID 200957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Benzyloxy-phenyl)-ethylamine: Synthesis, History, and Applications

Foreword: Unveiling a Versatile Phenylethylamine Moiety

In the vast landscape of chemical synthesis and drug discovery, the phenylethylamine scaffold stands as a cornerstone, forming the structural basis for a multitude of biologically active compounds. Among its numerous derivatives, 2-(4-Benzyloxy-phenyl)-ethylamine, also known as O-benzyl-tyramine, emerges as a compound of significant interest. Its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of neuropharmacology and medicinal chemistry, warrants a detailed exploration. This guide provides a comprehensive overview of 2-(4-Benzyloxy-phenyl)-ethylamine, from its historical context and synthesis to its analytical characterization and potential applications, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The history of 2-(4-Benzyloxy-phenyl)-ethylamine is intrinsically linked to its parent compound, tyramine. The earliest chemical syntheses of tyramine were reported in the early 20th century, with notable contributions from Barger and Walpole in 1909, who synthesized it from phenylacetonitrile.[1] Subsequent methods, such as the one described by Slotta and Altner in 1931 using 2-phenylbromoethane, further established the foundation for phenylethylamine chemistry.[1]

While a specific, celebrated discovery of 2-(4-Benzyloxy-phenyl)-ethylamine is not prominently documented in the annals of chemical history, its emergence is a logical progression in the field of synthetic organic chemistry. The introduction of the benzyl protecting group for the phenolic hydroxyl of tyramine was a crucial step to enable selective reactions at other positions of the molecule, a common strategy in multi-step organic synthesis. This modification allows for the manipulation of the ethylamine side chain without interference from the reactive phenol group. Its presence in the chemical literature is primarily as a key intermediate in the synthesis of more complex target molecules, rather than a final product with direct, widespread applications of its own.

Synthesis of 2-(4-Benzyloxy-phenyl)-ethylamine: A Detailed Protocol

The most common and practical laboratory synthesis of 2-(4-Benzyloxy-phenyl)-ethylamine involves the O-benzylation of tyramine. This reaction is a classic example of the Williamson ether synthesis. The rationale behind this approach is the protection of the phenolic hydroxyl group, which is acidic and can interfere with subsequent reactions involving the amine functionality.

Experimental Protocol: O-Benzylation of Tyramine

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-Benzyloxy-phenyl)-ethylamine.

Materials and Reagents:

-

Tyramine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Sodium iodide (NaI) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tyramine hydrochloride (1.0 eq) in anhydrous acetone.

-

Addition of Base: To the stirred solution, add finely ground potassium carbonate (2.5 - 3.0 eq). The carbonate salt acts as a base to neutralize the hydrochloride salt of tyramine and to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. A slight excess is used to ensure complete reaction.

-

Addition of Catalyst: Add a catalytic amount of sodium iodide. The iodide ion can displace the bromide from benzyl bromide to form the more reactive benzyl iodide in situ, accelerating the reaction (Finkelstein reaction).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture. A slight excess of the alkylating agent ensures the complete consumption of the starting material.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic species, and then with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 2-(4-Benzyloxy-phenyl)-ethylamine as a pure solid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol but generally not strong enough to cause significant side reactions with the ethylamine group under these conditions.

-

Choice of Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, as it dissolves the reactants and does not participate in the reaction.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of 2-(4-Benzyloxy-phenyl)-ethylamine.

Analytical Characterization

The identity and purity of synthesized 2-(4-Benzyloxy-phenyl)-ethylamine are confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 51179-05-6 |

| IUPAC Name | 2-(4-(benzyloxy)phenyl)ethanamine |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural elucidation. Expected signals include those for the aromatic protons of the two phenyl rings, the benzylic protons of the -OCH₂- group, and the aliphatic protons of the ethylamine side chain. The integration of these signals confirms the ratio of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals will be observed for the aromatic carbons, the benzylic carbon, and the aliphatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

The primary utility of 2-(4-Benzyloxy-phenyl)-ethylamine lies in its role as a versatile building block in organic synthesis. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective modifications at the amine terminus.

Key Application Areas:

-

Synthesis of Pharmacological Probes: It is used as an intermediate in the synthesis of N-iodoacetyltyramine, which can be radiolabeled with iodine-125 for use in biochemical and pharmacological studies.

-

Development of Novel Therapeutics: The phenylethylamine scaffold is a common feature in many psychoactive and neuroactive compounds. By modifying the amine group of 2-(4-Benzyloxy-phenyl)-ethylamine, researchers can synthesize a variety of derivatives to explore their interactions with receptors and enzymes in the central nervous system.

-

MAO Inhibitors: Derivatives of 2-(4-Benzyloxy-phenyl)-ethylamine have been investigated as potential monoamine oxidase (MAO) inhibitors. For instance, more complex derivatives have been designed and synthesized as multifunctional agents for the potential treatment of Parkinson's disease.

Pharmacological Profile: A Protected Precursor

Currently, there is a lack of extensive pharmacological data on 2-(4-Benzyloxy-phenyl)-ethylamine itself. Its primary role as a synthetic intermediate means that it is typically not the final compound of interest for biological testing. The presence of the bulky benzyl group at the para-position of the phenyl ring would significantly alter its interaction with biological targets compared to its parent compound, tyramine.

Tyramine is a well-known trace amine that can act as a catecholamine-releasing agent.[2] It is metabolized by monoamine oxidase (MAO).[2] The infamous "cheese reaction" occurs when individuals taking MAO inhibitors consume tyramine-rich foods, leading to a hypertensive crisis.[2]

It is plausible that the O-benzyl group in 2-(4-Benzyloxy-phenyl)-ethylamine would hinder its ability to bind to the same receptors or be metabolized by MAO in the same way as tyramine. The benzyl group could be cleaved in vivo to release tyramine, in which case it would act as a prodrug. However, specific studies on the metabolism and direct pharmacological effects of 2-(4-Benzyloxy-phenyl)-ethylamine are needed to confirm this.

Hypothetical Metabolic Pathway

Sources

Technical Guide: Sourcing and Characterization of 2-(4-Benzyloxy-phenyl)-ethylamine

Executive Summary

2-(4-Benzyloxy-phenyl)-ethylamine (CAS: 6479-91-0), also known as O-benzyltyramine , is a critical phenethylamine building block. It serves as a protected form of tyramine, widely utilized in the synthesis of beta-adrenergic agonists (such as Ritodrine) and various opioid pharmacophores. Its primary utility lies in the benzyl group's stability under basic conditions and its clean removal via catalytic hydrogenolysis, allowing for precise unmasking of the phenolic hydroxyl group at late synthetic stages.

This guide provides a technical roadmap for sourcing this compound, validating its purity, and understanding the chemoselective challenges associated with its synthesis.

Part 1: Chemical Identity & Technical Specifications

Before engaging suppliers or initiating synthesis, verify the compound against these core specifications to prevent confusion with its N-benzyl isomers.

| Parameter | Specification |

| Chemical Name | 2-(4-Benzyloxy-phenyl)-ethylamine |

| Common Synonyms | O-Benzyltyramine; 4-Benzyloxyphenethylamine |

| CAS Number | 6479-91-0 (Free Base) / 60373-96-0 (HCl Salt) |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol (Free Base) |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN |

| Key Impurities | N-benzyltyramine (regioisomer); N,O-dibenzyltyramine |

Expert Insight: Commercial samples are frequently supplied as the Hydrochloride salt (HCl) to prevent oxidative degradation and carbamate formation (from atmospheric CO₂) common to free amines. Always confirm the salt form with the supplier, as this alters the molecular weight for stoichiometric calculations.

Part 2: Sourcing Strategy & Market Landscape

The commercial availability of O-benzyltyramine is stratified by scale. It is not a commodity chemical but a "Fine Chemical" intermediate.

Decision Matrix: Buy vs. Make

The following logic flow dictates the optimal sourcing strategy based on project phase and purity requirements.

Figure 1: Strategic sourcing decision tree based on scale and purity needs.

Supplier Categories

-

Tier 1 (Catalog Suppliers):

-

Vendors: Sigma-Aldrich (Merck), TCI Chemicals, Alfa Aesar.

-

Profile: High reliability, comprehensive CoA (Certificate of Analysis).

-

Use Case: Reference standards, biological screening, small-scale synthesis (<50g).

-

Lead Time: 1–3 days (if in stock).

-

-

Tier 2 (Building Block Specialists):

-

Vendors: Combi-Blocks, Enamine, Fluorochem.

-

Profile: These vendors specialize in heterocycles and amines for medicinal chemistry. They often hold larger stock (100g–1kg) at significantly lower prices than Tier 1.

-

Use Case: Lead optimization, scale-up pilots.

-

-

Tier 3 (Bulk/CRO):

-

Vendors: Varies (Check Scifinder/ChemSpider for verified Chinese/Indian manufacturers).

-

Risk: High probability of N-alkylated impurities.

-

Mitigation: Requires strict batch validation using the HPLC method in Section 4.

-

Part 3: Synthesis & Manufacturing (The "Expert" Route)

If sourcing is unviable or cost-prohibitive, in-house synthesis is feasible. However, the chemoselectivity between the phenol (oxygen) and the amine (nitrogen) is the critical failure point.

The Chemoselectivity Challenge

Tyramine contains two nucleophiles: a phenol and a primary amine.

-

Direct Alkylation Risk: Reacting Tyramine directly with Benzyl Bromide often yields a mixture of O-benzyl (desired), N-benzyl (undesired), and N,O-dibenzyl products.

-

The Solution: Use a protection-deprotection strategy to mask the amine.

Recommended Protocol: The Boc-Protection Route

This route guarantees >98% regioselectivity for the O-benzyl product.

Step 1: N-Boc Protection

Dissolve Tyramine in dioxane/water (1:1). Add NaHCO₃ (2.5 eq) and Boc₂O (1.1 eq). Stir at RT for 4 hours.

-

Result:N-Boc-tyramine. The amine is now non-nucleophilic.

Step 2: O-Benzylation

Dissolve N-Boc-tyramine in DMF. Add K₂CO₃ (2.0 eq) and Benzyl Bromide (1.1 eq). Heat to 60°C for 6 hours.

-

Mechanism:[1][2][3] The base deprotonates the phenol (pKa ~10), creating a phenoxide which attacks the benzyl bromide. The Boc-amine is inert.

Step 3: Deprotection

Treat the intermediate with 4M HCl in Dioxane or TFA/DCM.

-

Result:2-(4-Benzyloxy-phenyl)-ethylamine (HCl salt) precipitates as a white solid.

Figure 2: High-fidelity synthetic pathway preventing N-alkylation side reactions.

Part 4: Quality Control & Analytical Protocols

Whether purchased or synthesized, the material must be validated. The primary risk is N-benzylation , which has a similar molecular weight but distinct polarity.

HPLC Method (Self-Validating)

This method separates the free amine, the O-benzyl product, and the N-benzyl impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm (Benzyl chromophore) and 280 nm (Phenol/Ether).

-

Expected Retention Order:

-

Tyramine (Most Polar, elutes first).

-

2-(4-Benzyloxy-phenyl)-ethylamine (Target).

-

N,O-Dibenzyl impurity (Most Non-polar, elutes last).

-

NMR Validation Criteria (¹H NMR, 400 MHz, DMSO-d₆)

-

Diagnostic Peak 1: Look for the benzylic methylene protons (-O-CH2-Ph) as a singlet around 5.0–5.1 ppm .

-

Diagnostic Peak 2: The ethylene chain (-CH2-CH2-N) appears as two triplets around 2.8 ppm and 3.0 ppm .

-

Impurity Check: If you see a singlet around 3.7–3.9 ppm , this indicates N-benzyl methylene protons. Reject the batch.

Part 5: Handling & Stability

-

Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; store under inert atmosphere (Argon/Nitrogen) if possible.

-

Safety: The compound is an amine and likely a skin irritant. Wear nitrile gloves and eye protection.

-

Stability: Stable in solid form for >2 years. In solution, avoid prolonged exposure to strong acids without antioxidants, as the benzyl ether can slowly cleave.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200957, 2-(4-Benzyloxy-phenyl)-ethylamine. Retrieved from [Link]

-

Kulkarni, S. et al. (2013). Process for the preparation of Ritodrine Hydrochloride.[6] Patent CN103113237B.[6] (Describes the use of O-benzyltyramine as a key intermediate). Retrieved from

- Greene, T.W. & Wuts, P.G.M.Protective Groups in Organic Synthesis.

Sources

- 1. CN103113239B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 2. CN103113239A - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 3. CN103396326A - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. CN103113237B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Strategic Use of 2-(4-Benzyloxy-phenyl)-ethylamine in Advanced Peptide Synthesis

Introduction: Expanding the Peptide Chemist's Toolkit

In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic properties, such as stability, bioavailability, and target affinity. The introduction of non-proteinogenic moieties and unnatural amino acids (UAAs) has become a cornerstone of innovative peptide design.[1][2] Among the versatile reagents available to the peptide chemist, 2-(4-Benzyloxy-phenyl)-ethylamine stands out as a bifunctional building block. Its primary amine allows for direct incorporation into a peptide sequence, typically at the C-terminus, while the benzyloxy-protected phenol offers a latent hydroxyl group that can be unmasked for further functionalization or to modulate the electronic and steric properties of the final peptide.

This guide provides a comprehensive overview and detailed protocols for the strategic application of 2-(4-Benzyloxy-phenyl)-ethylamine in both solid-phase and solution-phase peptide synthesis. We will delve into the causality behind experimental choices, from coupling chemistries to deprotection strategies, to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively utilize this valuable reagent.

Physicochemical Properties and Strategic Considerations

Before embarking on synthesis, it is crucial to understand the key features of 2-(4-Benzyloxy-phenyl)-ethylamine and the strategic implications of its structure.

| Property | Value/Characteristic | Implication in Peptide Synthesis |

| Molecular Weight | 227.29 g/mol | Must be accounted for in all stoichiometric calculations. |

| Structure | Primary amine with a benzyloxy-protected phenol | The primary amine is the reactive handle for amide bond formation. The benzyl ether is a stable protecting group, removable under specific conditions. |

| pKa of Amine | ~9-10 (estimated) | Typical for a primary alkylamine, ensuring efficient nucleophilic attack during coupling reactions. |

| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) | Compatible with standard peptide synthesis solvent systems. |

| Deprotection | Benzyl ether cleaved by catalytic hydrogenolysis | This deprotection method is orthogonal to many common protecting groups used in Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).[3][4] |

The benzyl ether protecting group is a key feature, offering robust protection during peptide chain elongation under both acidic and basic conditions typical of Fmoc-SPPS.[3] Its removal via catalytic hydrogenolysis provides a free phenol, which can be a crucial pharmacophore or a site for post-synthetic modifications.[5][6]

Core Applications and Methodologies

The primary applications of 2-(4-Benzyloxy-phenyl)-ethylamine in peptide synthesis are as a C-terminal capping agent to generate peptide amides and as a foundational scaffold for the synthesis of novel, unnatural amino acids.

Application 1: C-Terminal Amidation of Peptides

Many biologically active peptides possess a C-terminal amide, which can enhance their stability against carboxypeptidases and improve their biological activity.[7][8] 2-(4-Benzyloxy-phenyl)-ethylamine provides a straightforward method to introduce a substituted amide at the C-terminus.

The following workflow outlines the incorporation of 2-(4-Benzyloxy-phenyl)-ethylamine onto a resin-bound peptide.

Caption: Workflow for C-terminal amidation using 2-(4-Benzyloxy-phenyl)-ethylamine.

This protocol assumes the peptide has been synthesized on a standard acid-labile resin (e.g., 2-chlorotrityl chloride resin) using Fmoc chemistry.[9]

Materials:

-

Fully protected peptide on resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

2-(4-Benzyloxy-phenyl)-ethylamine

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[10]

-

Base: Diisopropylethylamine (DIEA)

-

Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF)

-

Deprotection: Palladium on carbon (10% Pd/C), Hydrogen source (H₂ gas or formic acid)

-

Methanol or Ethanol

-

Reverse-phase HPLC system for purification

Procedure:

-

Peptide Cleavage from Resin:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM and add the cleavage cocktail (10 mL per gram of resin).

-

Stir at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x volume).

-

Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

-

-

Coupling with 2-(4-Benzyloxy-phenyl)-ethylamine:

-

Dissolve the crude, fully protected peptide in anhydrous DMF (approx. 10 mg/mL).

-

In a separate vial, dissolve HATU (1.2 equivalents relative to the peptide) and DIEA (2.0 equivalents) in DMF.

-

Add the activated HATU/DIEA solution to the peptide solution and stir for 5 minutes.

-

Add 2-(4-Benzyloxy-phenyl)-ethylamine (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

-

-

Purification of the Protected Peptide Amide:

-

Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.

-

Purify the crude product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the protected peptide amide.

-

-

Deprotection of the Benzyl Ether (Hydrogenolysis):

-

Dissolve the purified, protected peptide amide in methanol or a suitable solvent.[3]

-

Add 10% Pd/C catalyst (10-20% by weight of the peptide).

-

Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or at 1 atm). Alternatively, use a hydrogen donor like formic acid (5-10 equivalents).[5]

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, filter the catalyst through a pad of Celite.

-

Evaporate the solvent under reduced pressure.

-

-

Final Purification and Characterization:

-

Purify the deprotected peptide by reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.[13]

-

Application 2: Precursor for Unnatural Amino Acid (UAA) Synthesis

2-(4-Benzyloxy-phenyl)-ethylamine can serve as a starting material for synthesizing a tyrosine analog with a modified backbone. This allows for the introduction of unique structural features into a peptide sequence.[1][14]

Caption: Generalized scheme for synthesizing a UAA from the title compound.

The resulting UAA, after appropriate N-terminal protection (e.g., with an Fmoc group), can be used as a building block in standard solid-phase peptide synthesis.[15]

Trustworthiness and Self-Validation

To ensure the success of the described protocols, a robust system of in-process controls and final product validation is essential.

-

Reaction Monitoring: Every coupling and deprotection step should be monitored for completion using analytical techniques like LC-MS. This allows for real-time adjustments, such as extending reaction times or adding more reagents if necessary.

-

Purity Assessment: The purity of all intermediates and the final product must be rigorously assessed by HPLC.[11] A purity level of >95% is typically required for biological applications.

-

Structural Verification: The identity of the final peptide must be unequivocally confirmed by high-resolution mass spectrometry (to verify the molecular weight) and, where applicable, 1D and 2D NMR spectroscopy to confirm the structure and connectivity.[12]

Expert Insights and Causality

-

Choice of Coupling Reagent: For the coupling of 2-(4-Benzyloxy-phenyl)-ethylamine, which can be considered a somewhat sterically hindered amine, potent coupling reagents like HATU or HBTU are recommended.[10][16] These reagents form highly activated esters of the peptide's C-terminal carboxylic acid, driving the reaction to completion and minimizing side reactions such as racemization.

-

Orthogonality of the Benzyl Ether: The key advantage of the benzyloxy protecting group is its stability to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS.[4] Its selective removal by hydrogenolysis allows for the unmasking of the phenol at a late stage in the synthesis, preserving this reactive group until it is needed.[3][6]

-

Catalytic Hydrogenolysis Conditions: The choice of catalyst and hydrogen source can be critical. Palladium on carbon is a highly efficient catalyst.[17] While hydrogen gas is effective, using a hydrogen donor like formic acid or ammonium formate can be more convenient and safer for standard laboratory setups.[5] It is important to ensure that other functional groups in the peptide (e.g., Trp, Met, Cys) are compatible with the chosen hydrogenolysis conditions or are appropriately protected.

Conclusion

2-(4-Benzyloxy-phenyl)-ethylamine is a valuable and versatile tool for the advanced peptide chemist. Its ability to function as a C-terminal capping agent or as a precursor for novel unnatural amino acids opens up a wide array of possibilities for designing peptides with enhanced properties. By understanding the underlying chemical principles and following robust, well-validated protocols, researchers can confidently incorporate this building block into their synthetic strategies, paving the way for the next generation of peptide-based therapeutics and research tools.

References

-

Ajayaghosh, A. & Pillai, V. N. R. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. ResearchGate. [Link]

-

Indian Academy of Sciences. (n.d.). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Retrieved from [Link]

-

ChemistryViews. (2022). Solid-Phase Peptide Modification. ChemistryViews. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

-

ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]

-

Sajiki, H., & Hirota, K. (2000). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 65(23), 7793–7799. [Link]

-

Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

-

Burgess, K., et al. (2014). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

ResearchGate. (2008). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]

- Google Patents. (2023). Unnatural amino acids and uses thereof.

-

Wiley Online Library. (2000). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Wiley Online Library. [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids - Enamine [enamine.net]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. bachem.com [bachem.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. ijsra.net [ijsra.net]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. US20230042042A1 - Unnatural amino acids and uses thereof - Google Patents [patents.google.com]

- 15. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Benzyloxy-phenyl)-ethylamine

Application Note & Standard Operating Procedure

Introduction & Scientific Context

2-(4-Benzyloxy-phenyl)-ethylamine (CAS: 51179-05-6), also known as O-benzyltyramine, is a critical synthetic intermediate often used in the derivatization of tyrosine kinase inhibitors and the synthesis of radio-iodinated ligands for receptor binding assays.

The Analytical Challenge

The analysis of this molecule presents a classic "Hydrophobic Amine" paradox in chromatography:

-

The Amine Function (

): The primary amine is protonated at standard HPLC pH levels (pH 2–4). On traditional C18 columns, these positive charges interact with residual silanols ( -

The Hydrophobic Tail (LogP ~3.1): The addition of the benzyl group significantly increases hydrophobicity compared to its precursor, Tyramine. This requires a stronger organic eluent strength to elute the compound within a reasonable timeframe.

This guide provides a self-validating protocol designed to suppress silanol activity while maintaining the resolution required to separate the target molecule from its highly polar precursor (Tyramine) and highly non-polar synthesis byproducts (e.g., dibenzylated impurities).

Chemical Logic & Method Strategy

To ensure scientific integrity, we must address the separation mechanism.

-

Stationary Phase Selection: We utilize a Charged Surface Hybrid (CSH) or a Base-Deactivated (BDS) C18 column. These columns have a slight positive surface charge that repels the protonated amine analyte, preventing the secondary interactions that cause tailing.

-

Mobile Phase Modifier: Trifluoroacetic Acid (TFA) is chosen over Formic Acid. TFA acts as an ion-pairing agent; its trifluoroacetate anion pairs with the protonated amine, effectively "masking" the charge and increasing retention of the polar amine on the hydrophobic stationary phase, resulting in sharper peak shapes.

Synthesis & Impurity Logic

Understanding the synthesis helps predict impurities. The standard synthesis involves the O-alkylation of Tyramine with Benzyl Bromide.

Figure 1: Synthesis pathway indicating critical impurities for chromatographic separation.

Experimental Protocols

Protocol A: Standard Quality Control (Isocratic)

Best for routine purity checks of finished batches.

Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1200/1260 or Waters Alliance).

| Parameter | Specification | Rationale |

| Column | Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent BDS C18 | CSH technology provides superior peak shape for basic amines at low pH. |

| Mobile Phase A | Water + 0.1% (v/v) TFA | Acidic pH ensures amine protonation; TFA reduces tailing. |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | Matches ionic strength of A to prevent baseline drift. |

| Elution Mode | Isocratic: 35% A / 65% B | Optimized for the hydrophobic benzyl group retention. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Temperature | 35°C | Improves mass transfer and peak symmetry. |

| Detection | UV @ 220 nm (primary) and 275 nm (secondary) | 220 nm for max sensitivity; 275 nm for aromatic specificity. |

| Injection Vol. | 5 - 10 µL | Prevent column overload. |

Preparation of Standard: Dissolve 10 mg of 2-(4-Benzyloxy-phenyl)-ethylamine in 10 mL of 50:50 Water:Acetonitrile . Sonicate for 5 minutes.

Protocol B: High-Resolution Impurity Profiling (Gradient)

Required for process development and detecting early/late eluting impurities.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Hold: Retain polar Tyramine. |

| 2.00 | 90 | 10 | End initial hold. |

| 15.00 | 10 | 90 | Ramp: Elute Target then hydrophobic impurities. |

| 20.00 | 10 | 90 | Wash: Remove dibenzyl/benzyl bromide residues. |

| 20.10 | 90 | 10 | Re-equilibration. |

| 25.00 | 90 | 10 | End of Run. |

Expected Elution Order:

-

Tyramine: ~2.5 - 3.5 min (Polar)

-

Target: ~8.0 - 9.5 min

-

Benzyl Alcohol: ~10.0 min (Degradant of reagent)

-

Benzyl Bromide: ~14.0 min (Reagent)

-

N,O-Dibenzyltyramine: ~16.5 min (Very hydrophobic)

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of this method, the following criteria must be met before releasing data.

Figure 2: System Suitability Decision Tree.

Acceptance Limits:

-

Tailing Factor (

): -

Theoretical Plates (

): -

LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively relative to the main peak at 220 nm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent too strong. | Dissolve sample in initial mobile phase (90% Water / 10% ACN) rather than pure ACN or MeOH. |

| Drifting Retention | TFA evaporation or equilibration issues. | Use a capped solvent reservoir. Ensure at least 10 column volumes of equilibration time. |

| High Backpressure | Precipitation of buffer or particulate matter. | Filter all samples through 0.22 µm PTFE filters. |

| Ghost Peaks | Carryover of hydrophobic impurities. | Add a needle wash step with 100% Acetonitrile or Methanol between injections. |

References

-

PubChem. (2025).[1][2] 2-(4-Benzyloxy-phenyl)-ethylamine Compound Summary. National Library of Medicine. Available at: [Link]

-

SIELC Technologies. (2023). HPLC Method for Analysis of Tyramine. Available at: [Link]

- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Contextual grounding for CSH/TFA usage).

- Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Analysis. Application Note.

Sources

Application Note: GC-MS Protocol for the Identification of 2-(4-Benzyloxy-phenyl)-ethylamine

Introduction and Scientific Principle

2-(4-Benzyloxy-phenyl)-ethylamine is a chemical intermediate used in the synthesis of various molecules, including radiolabeled compounds for chemical analysis.[1] As a primary phenethylamine, its direct analysis by Gas Chromatography (GC) is challenging. Primary amines are polar, active compounds that tend to exhibit poor chromatographic behavior, including significant peak tailing and potential adsorption to the GC column and support materials.[2][3] This interaction can lead to poor reproducibility and low sensitivity, hindering accurate identification and quantification.

To overcome these limitations, a chemical derivatization strategy is employed. Derivatization is a technique that chemically modifies an analyte to enhance its suitability for a specific analytical method.[4] In this protocol, the primary amine functional group of 2-(4-Benzyloxy-phenyl)-ethylamine is acylated using Trifluoroacetic Anhydride (TFAA). This reaction replaces the active hydrogen on the amine with a trifluoroacetyl group.

The core benefits of this derivatization are:

-

Increased Volatility: The resulting N-trifluoroacetyl derivative is less polar and more volatile, making it more amenable to GC analysis.[5]

-

Improved Peak Shape: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical chromatographic peaks.

-

Enhanced Thermal Stability: The derivative is more stable at the elevated temperatures used in the GC injector and column.[5]

-

Characteristic Mass Spectrum: The derivative produces a unique and predictable fragmentation pattern in the mass spectrometer, enabling confident identification.

This method combines the high separation efficiency of capillary GC with the definitive identification power of Mass Spectrometry (MS) to provide a robust and reliable analytical procedure.

Experimental Workflow Overview

The overall analytical process follows a logical sequence from sample preparation to final data interpretation. The workflow is designed to ensure reproducibility and accuracy.

Caption: High-level workflow for the GC-MS identification of 2-(4-Benzyloxy-phenyl)-ethylamine.

Materials, Reagents, and Instrumentation

Reagents and Consumables

| Item | Specifications |

| 2-(4-Benzyloxy-phenyl)-ethylamine | Reference standard, >98% purity |

| Trifluoroacetic Anhydride (TFAA) | Derivatization grade, >99% |

| Ethyl Acetate | Anhydrous, HPLC or GC grade |

| Methanol | HPLC or GC grade |

| Nitrogen Gas | High purity (99.999%) |

| Reaction Vials | 2 mL, amber glass, with PTFE-lined caps |

| Syringes | Gas-tight, various volumes |

| GC Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters below are typical and may be adapted based on the specific instrumentation available.

| GC Parameters | Setting |

| Injector | Splitless Mode |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999%) |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 100 °C, hold for 1 min |

| Ramp 1 | 15 °C/min to 280 °C |

| Final Hold | Hold at 280 °C for 5 min |

| Total Run Time | 18 min |

| MS Parameters | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan |

| Mass Range | m/z 40 - 450 |

Detailed Protocols

Standard Stock Solution Preparation

-

Accurately weigh 10 mg of the 2-(4-Benzyloxy-phenyl)-ethylamine reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using methanol to create a 1 mg/mL stock solution.

-

Store the stock solution at 4 °C in an amber vial.

Working Standard and Derivatization Protocol

This protocol is based on established methods for the acylation of primary amines.[6]

-

Preparation: Pipette 100 µL of the 1 mg/mL stock solution into a 2 mL reaction vial.

-

Evaporation: Gently evaporate the solvent to complete dryness under a stream of high-purity nitrogen gas. This step is crucial as TFAA is moisture-sensitive.

-

Reconstitution: Add 200 µL of anhydrous ethyl acetate to the vial and vortex briefly to redissolve the residue.

-

Derivatization: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[6]

-

Reaction: Tightly cap the vial and place it in a heating block or oven at 70 °C for 30 minutes.[6]

-

Cooling: Allow the vial to cool completely to room temperature.

-

Final Preparation: The derivatized sample is now ready for direct injection into the GC-MS system. Inject 1 µL into the instrument.

Caption: The derivatization of the primary amine with TFAA to form a stable amide.

Data Analysis and Interpretation

Identification of the target compound is based on a combination of its Gas Chromatographic retention time (RT) and its unique Electron Ionization (EI) mass spectrum.

Retention Time

Under the specified chromatographic conditions, the N-trifluoroacetyl derivative of 2-(4-Benzyloxy-phenyl)-ethylamine is expected to elute at a consistent retention time. This RT should be established by injecting the derivatized reference standard.

Mass Spectrum Interpretation

The mass spectrum provides the definitive structural confirmation. The molecular weight of the underivatized compound is 227.3 g/mol .[7] After derivatization with TFAA, a trifluoroacetyl group (—COCF₃, mass of 97) is added, leading to a derivative with a molecular weight of 323.3 g/mol .

The expected fragmentation pattern under EI conditions includes:

-

Molecular Ion ([M]⁺): A peak at m/z 323 corresponding to the intact derivatized molecule may be observed, though it might be of low abundance.

-

Tropylium Ion: A prominent peak at m/z 91 . This is a classic, highly stable fragment corresponding to the benzyl group ([C₇H₇]⁺) resulting from the cleavage of the benzylic ether bond.

-

Alpha-Cleavage Fragment: A significant peak at m/z 202 , resulting from the cleavage of the C-C bond between the ethylamine side chain and the benzene ring. This fragment ([CH₂CH₂N(H)COCF₃]⁺) is indicative of the derivatized side chain.

-

Other Key Fragments: Other fragments may appear, corresponding to further losses or rearrangements. The presence and relative abundance of these key ions provide a "fingerprint" for confident identification.

| Parameter | Expected Value | Rationale for Identification |

| Retention Time (RT) | Instrument/Column Dependent | Must match the derivatized reference standard. |

| Molecular Ion [M]⁺ | m/z 323 | Confirms the mass of the derivatized molecule. |

| Key Fragment 1 | m/z 91 | Confirms the presence of the benzyl group. |

| Key Fragment 2 | m/z 202 | Confirms the structure of the derivatized phenylethylamine backbone. |

Conclusion

This application note details a reliable and robust GC-MS method for the identification of 2-(4-Benzyloxy-phenyl)-ethylamine. The protocol's core strength lies in the use of TFAA derivatization, which effectively overcomes the common chromatographic issues associated with primary amines.[8][9] By converting the analyte into a more volatile and stable derivative, the method yields sharp, symmetrical peaks and a characteristic mass spectrum with structurally significant fragments. This allows for unambiguous identification, making the protocol highly suitable for applications in synthetic chemistry verification, quality control, and research and development.

References

-

Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. Retrieved from [Link]

-

Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200957, 2-(4-Benzyloxy-phenyl)-ethylamine. PubChem. Retrieved from [Link]

-

Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez. Retrieved from [Link]

-

Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2008). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 56(22), 10593-10603. Retrieved from [Link]

-

Junta, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724. Retrieved from [Link]

-

Shepard, J. R., & Wunz, T. P. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

-

Lin, D.-L., et al. (1998). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 125-134. Retrieved from [Link]

Sources

- 1. 2-(4-BENZYLOXY-PHENYL)-ETHYLAMINE CAS#: 51179-05-6 [m.chemicalbook.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(4-Benzyloxy-phenyl)-ethylamine | C15H17NO | CID 200957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

experimental procedure for O-benzylation of tyramine

Application Note: High-Fidelity Synthesis of O-Benzyl Tyramine

Strategic Overview: The Chemoselectivity Paradox

The synthesis of 4-(benzyloxy)phenethylamine (O-benzyl tyramine) is a foundational transformation in medicinal chemistry, serving as a critical linker strategy for tyrosine kinase inhibitors and GPCR ligands.

The core challenge lies in the ambident nucleophilicity of tyramine. It possesses two reactive sites:

-

Phenolic Hydroxyl: pKa ~10.0 (Hard nucleophile when deprotonated).

-

Primary Amine: pKa ~10.5 (Conjugate acid), but the neutral amine is a potent soft nucleophile.

The Problem: Direct alkylation with benzyl bromide often results in a statistical mixture of O-benzyl, N-benzyl, and N,O-dibenzyl products due to the competitive nucleophilicity of the amine.

The Solution: This guide presents two distinct protocols:

-

Method A (The Gold Standard): A 3-step Protection-Deprotection sequence guaranteeing >95% regioselectivity. Recommended for GMP/GLP workflows.

-

Method B (Direct Selective): A 1-step Phase-Transfer Catalysis (PTC) method. Recommended for rapid, small-scale analog generation where <10% N-alkyl impurity is acceptable.

Pathway Selection & Logic

The following decision tree illustrates the workflow based on purity requirements and scale.

Figure 1: Decision matrix for selecting the optimal synthetic route based on purity and scale constraints.

Method A: The Gold Standard (Protection-Deprotection)

This protocol utilizes the tert-butyloxycarbonyl (Boc) group to mask the amine, rendering it non-nucleophilic. This forces the alkylation to occur exclusively at the phenoxide oxygen.

Step 1: Chemoselective N-Boc Protection

Rationale: The amine is significantly more nucleophilic than the phenol in neutral/mildly basic conditions. We exploit this to protect the nitrogen without touching the oxygen.

-

Reagents: Tyramine HCl (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), Triethylamine (TEA, 2.5 equiv).

-

Solvent: Dichloromethane (DCM) or Dioxane/H₂O (1:1).

-

Procedure:

-

Suspend Tyramine HCl in DCM at 0°C.

-

Add TEA slowly (exothermic). The solution will clear as the free base forms.

-

Add (Boc)₂O dissolved in minimal DCM dropwise over 20 mins.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M citric acid (to remove unreacted amine) and brine. Dry over Na₂SO₄.[1]

-

Yield: ~95-98% (White solid).

-

Step 2: O-Benzylation (Williamson Ether Synthesis)

Rationale: With the amine protected as a carbamate, we use a mild base (K₂CO₃) that is strong enough to deprotonate the phenol (pKa ~10) but not the carbamate (pKa ~17).

-

Reagents: N-Boc-Tyramine (1.0 equiv), Benzyl Bromide (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: DMF (Anhydrous). Note: DMF is critical here. Its polar aprotic nature solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.

-

Procedure:

-

Dissolve N-Boc-Tyramine in DMF (0.5 M concentration).

-

Add K₂CO₃ (granular, anhydrous). Stir for 15 mins to generate the phenoxide.

-

Add Benzyl Bromide dropwise.

-

Heat to 60°C for 4-6 hours. Monitoring: TLC (Hexane/EtOAc 3:1) will show a new spot with higher Rf.

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.[2]

-

Yield: ~90-95%.

-

Step 3: N-Boc Deprotection

Rationale: Acidolytic cleavage removes the Boc group.

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Solvent: DCM (if using TFA).

-

Procedure:

-

Dissolve intermediate in DCM (0.2 M).

-

Add TFA (20% v/v final concentration).

-

Stir at RT for 1-2 hours. CO₂ gas evolution will be observed.

-

Workup: Evaporate volatiles. The residue is the TFA salt. To obtain the free base, partition between EtOAc and Sat. NaHCO₃.

-

Yield: Quantitative.

-

Method B: Direct Selective Alkylation (Phase Transfer)

Rationale: By using a specific base/solvent combination and a phase transfer catalyst, we attempt to favor the "hard-hard" interaction of the phenoxide over the amine. This method is faster but carries a risk of ~5-10% N-alkylation.

-

Reagents: Tyramine (Free base), Benzyl Bromide (1.0 equiv), Cs₂CO₃ (1.1 equiv), TBAI (Tetra-n-butylammonium iodide, 5 mol%).

-

Solvent: Acetonitrile (ACN).

-

Mechanism: Cesium (Cs⁺) is a large, soft cation ("Cesium Effect") that promotes the solubility of the phenoxide and enhances its nucleophilicity relative to the amine in ACN.

-

Procedure:

-

Suspend Tyramine in ACN.

-

Add Cs₂CO₃ and TBAI.

-

Add Benzyl Bromide very slowly (syringe pump recommended) at 0°C.

-

Stir at RT for 12 hours.

-

Purification: Requires column chromatography (DCM/MeOH/NH₃) to separate N-benzyl impurities.

-

Data Summary & Comparison

| Parameter | Method A (N-Boc Route) | Method B (Direct Alkylation) |

| Total Steps | 3 | 1 |

| Overall Yield | ~85% | ~60-70% |

| Purity (Pre-Column) | >98% | ~85-90% |

| Primary Impurity | Unreacted SM | N-Benzyl Tyramine |

| Scale Suitability | Gram to Kilogram | Milligram to Gram |

| Cost Efficiency | Lower (Reagents cheap) | Higher (Cs₂CO₃ is expensive) |

Visualizing the Mechanism (Method A)

Figure 2: Mechanistic flow of the Protection-Deprotection strategy, highlighting the isolation of the phenoxide nucleophile.

Safety & Handling

-

Benzyl Bromide: A potent lachrymator (tear gas). Must be handled in a functioning fume hood. Keep a beaker of 1M NaOH nearby to neutralize spills/syringes (hydrolyzes BnBr to Benzyl alcohol).

-

Tyramine: Biologically active (sympathomimetic).[3][4][5] Avoid inhalation of dust.

-

TFA: Corrosive and volatile. Use resistant gloves (Nitrile is generally insufficient for prolonged exposure; double glove or use laminate).

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for N-Boc stability and cleavage conditions).

-

BenchChem. (2025).[6] Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide. Link (Provides analogous protocols for Tyrosine O-benzylation).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5611, Tyramine. Link (Physical properties and pKa data verification).

-

Albrecht, S., et al. (2006).[7] Synthesis of O-substituted hydroxylamines. Synthesis, 1635-1638.[7] (Discusses O-alkylation selectivity principles).

-

Bio-Synthesis Inc. (2014). Amino Acid Analysis of Tyramine. Link (Analytical standards for tyramine purity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 3. Showing Compound Tyramine (FDB000433) - FooDB [foodb.ca]

- 4. Tyramine - Wikipedia [en.wikipedia.org]

- 5. Amino Acid Analysis of Tyramine [biosyn.com]

- 6. benchchem.com [benchchem.com]